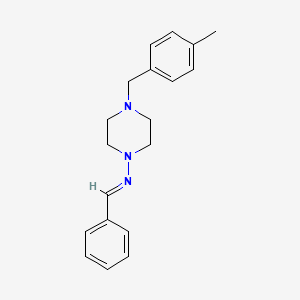![molecular formula C24H21BrN4OS B11990064 N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B11990064.png)
N'-[(E)-(4-bromophenyl)methylidene]-2-{[1-(4-methylbenzyl)-1H-benzimidazol-2-yl]sulfanyl}acetohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-(4-BR-BENZYLIDENE)2((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is a complex organic compound that belongs to the class of benzimidazole derivatives
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N’-(4-BR-BENZYLIDENE)2((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE typically involves multiple steps, starting from the preparation of the benzimidazole core. The key steps include:
Formation of Benzimidazole Core: This is usually achieved by the condensation of o-phenylenediamine with carboxylic acids or their derivatives.
Thioether Formation: The benzimidazole core is then reacted with a suitable thiol to introduce the thioether linkage.
Hydrazide Formation: The thioether derivative is further reacted with hydrazine to form the hydrazide.
Schiff Base Formation: Finally, the hydrazide is condensed with 4-bromo-benzaldehyde to form the target compound.
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pH, and the use of catalysts or solvents to facilitate the reactions.
Analyse Des Réactions Chimiques
Types of Reactions
N’-(4-BR-BENZYLIDENE)2((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogens (e.g., Br2) and nucleophiles (e.g., NH3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of N’-(4-BR-BENZYLIDENE)2((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular functions and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzimidazole Derivatives: Compounds with similar structures and biological activities.
Thioether Compounds: Compounds containing sulfur atoms linked to carbon atoms.
Hydrazide Compounds: Compounds containing the hydrazide functional group.
Uniqueness
N’-(4-BR-BENZYLIDENE)2((1-(4-ME-BENZYL)-1H-BENZIMIDAZOL-2-YL)THIO)ACETOHYDRAZIDE is unique due to its specific combination of functional groups and its potential biological activities. Its structure allows for diverse chemical modifications, making it a valuable compound for scientific research and industrial applications.
Propriétés
Formule moléculaire |
C24H21BrN4OS |
|---|---|
Poids moléculaire |
493.4 g/mol |
Nom IUPAC |
N-[(E)-(4-bromophenyl)methylideneamino]-2-[1-[(4-methylphenyl)methyl]benzimidazol-2-yl]sulfanylacetamide |
InChI |
InChI=1S/C24H21BrN4OS/c1-17-6-8-19(9-7-17)15-29-22-5-3-2-4-21(22)27-24(29)31-16-23(30)28-26-14-18-10-12-20(25)13-11-18/h2-14H,15-16H2,1H3,(H,28,30)/b26-14+ |
Clé InChI |
PYESSTXGJDQTTJ-VULFUBBASA-N |
SMILES isomérique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)N/N=C/C4=CC=C(C=C4)Br |
SMILES canonique |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2SCC(=O)NN=CC4=CC=C(C=C4)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-bromo-N'-[(1E)-1-(4-methylphenyl)ethylidene]benzohydrazide](/img/structure/B11989981.png)


![3-{[7-(2-chlorobenzyl)-3-methyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]sulfanyl}propanoic acid](/img/structure/B11990012.png)

![1-[(2E)-3-(4-chlorophenyl)-2-propenoyl]-4-methylpiperidine](/img/structure/B11990025.png)
![(5E)-5-[(2E,4E)-5-anilino-2,4-pentadienylidene]-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11990030.png)
![2-Benzyl-1-(butylamino)-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11990040.png)
![N'-[(E)-(3-hydroxyphenyl)methylidene]-3-(4-methoxyphenyl)-1H-pyrazole-5-carbohydrazide](/img/structure/B11990044.png)
![2-[(1-benzyl-1H-benzimidazol-2-yl)thio]-N'-[(E)-1-(2-hydroxyphenyl)ethylidene]acetohydrazide](/img/structure/B11990046.png)
![3-(3,4-dichlorophenyl)-N'-[(E)-(2-hydroxy-1-naphthyl)methylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B11990059.png)


![2-{[5-(3,4-dimethoxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E,2E)-3-(furan-2-yl)prop-2-en-1-ylidene]acetohydrazide](/img/structure/B11990074.png)
